molecular formula C21H15BrN2O3S B4957966 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide

Cat. No.: B4957966
M. Wt: 455.3 g/mol
InChI Key: AKNUSCAJFLTWFO-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O3S/c1-27-18-9-6-12(22)10-15(18)20(26)23-13-7-8-14(17(25)11-13)21-24-16-4-2-3-5-19(16)28-21/h2-11,25H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNUSCAJFLTWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt bacterial cell membranes . In medicinal applications, it may interact with cellular receptors or enzymes to exert its therapeutic effects .

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide can be compared with other benzothiazole derivatives such as:

These compounds share similar structural features but differ in their functional groups and substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct reactivity and applications.

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